molecular formula C10H6FNO B8763724 6-Fluoroquinoline-5-carbaldehyde

6-Fluoroquinoline-5-carbaldehyde

Cat. No.: B8763724
M. Wt: 175.16 g/mol
InChI Key: CAHODVZFGPHEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroquinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H

InChI Key

CAHODVZFGPHEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)F)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DIPA (1.1 mL, 7.75 mmol)) in THF (820 mL) cooled to −78° C., was added n-BuLi (2.5N in hexanes, 3 mL). The mixture was stirred 5 minutes at this temperature and was warmed in an ice-bath. After 10 min, the mixture was cooled down to −78° C. and a solution of 3-fluoro-6-methoxy-quinoline (see WO 2005/054232; 0.95 g, 6.46 mmol) in THF (8+2 mL rinse) was added. The reaction proceeded for 4 h. DMF (0.75 mL, 9.68 mmol) was added. The mixture was stirred 30 min at −78° C. The mixture was warmed to rt, stirred further 30 min and water (20 mL) was added. The two layers were decanted. The aq. layer was extracted with EA (2×50 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was chromatographed (Hept-EA 1-1) to afford first the starting material and then the expected aldehyde (0.17 g) as a 2-1 mixture with its regioisomer.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0.17 g
Type
reactant
Reaction Step Five
Name
Quantity
820 mL
Type
reactant
Reaction Step Six

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